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Compound of Interest

Compound Name: 2,7-Dimethylquinoline

Cat. No.: B1584490

Introduction

2,7-Dimethylquinoline, a substituted heterocyclic aromatic compound, is a significant
molecule in the landscape of organic synthesis and medicinal chemistry. As a derivative of
quinoline, its scaffold is a foundational element in numerous biologically active compounds and
functional materials. For researchers, scientists, and drug development professionals, a deep
understanding of its physicochemical properties is not merely academic; it is a critical
prerequisite for its effective application. These properties govern its reactivity, solubility,
bioavailability, and spectroscopic signature, directly influencing its utility as a synthetic
intermediate and its potential as a pharmacophore.

This guide provides an in-depth analysis of the core physicochemical characteristics of 2,7-
Dimethylquinoline. It moves beyond a simple recitation of data, offering insights into the
experimental determination of these properties and their implications for research and
development. The protocols described are grounded in established laboratory practices,
ensuring reliability and reproducibility.

Core Molecular and Physical Identifiers

A consistent and accurate identification of a chemical entity is the bedrock of scientific
research. The fundamental identifiers and physical properties of 2,7-Dimethylquinoline are
summarized below.
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Property Value Source(s)
IUPAC Name 2,7-Dimethylquinoline
CAS Number 93-37-8 [1][21[3]
Molecular Formula C11H1aN [31[4]
Molecular Weight 157.21 g/mol [1112114]
Appearance White to off-white solid [2]
Melting Point 58-61 °C [1112]
Boiling Point ~264.5 °C [11[2]
inChi 1S/C11H11N/c1-8-3-5-10-6-4- o
9(2)12-11(10)7-8/h3-7H,1-2H3
SMILES Cclccc2e(cl)nc(C)ec2 [1]

Solubility and Partitioning Behavior

The solubility of a compound is a critical parameter in drug development, affecting everything

from formulation to bioavailability. The octanol-water partition coefficient (log P) provides a

measure of a molecule's lipophilicity, which is crucial for predicting its absorption, distribution,

metabolism, and excretion (ADME) profile.
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Property Value Significance Source(s)

Moderate aqueous
Water Solubility ~1800 mg/L (at 25 °C)  solubility, important for  [1][2]

biological media.

Indicates high
lipophilicity,

Log P (Octanol-Water)  3.240 suggesting good [1]
membrane

permeability.

Soluble in common

organic solvents like
Organic Solvents Soluble alcohol, ether, [2]

chloroform, and

benzene.

Acid-Base Properties: The pKa Value

As a quinoline derivative, 2,7-Dimethylquinoline is a weak base due to the lone pair of
electrons on the nitrogen atom. Its pKa value is essential for understanding its ionization state
at different physiological pH levels, which profoundly impacts receptor binding and solubility.

o Predicted pKa: 6.33 £ 0.50[2]

The predicted pKa suggests that at physiological pH (~7.4), 2,7-Dimethylquinoline will exist
as a mixture of its protonated (cationic) and neutral forms. This equilibrium can be crucial for its
mechanism of action and pharmacokinetic properties.

Experimental Protocols: From Theory to Practice

Synthesizing technical accuracy with practical application is paramount. The following sections
detail robust, self-validating protocols for determining key physicochemical properties.

Protocol 1: Melting Point Determination via Capillary
Method
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The melting point is a fundamental indicator of a substance's purity.[5] A sharp, narrow melting
range is characteristic of a pure compound, whereas impurities typically depress and broaden
the melting range.[5][6]

Causality of Experimental Choices: The capillary method provides excellent heat transfer to a
small, powdered sample, allowing for precise observation of the phase transition.[7] Using a
slow heating rate (~1-2 °C per minute) near the expected melting point is critical for allowing
the system to remain in thermal equilibrium, yielding an accurate measurement.

Workflow Diagram: Melting Point Determination
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Caption: Workflow for determining melting point using a capillary apparatus.
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Step-by-Step Methodology:

Sample Preparation: Ensure the 2,7-Dimethylquinoline sample is completely dry.[7] Place a
small amount on a clean, dry surface and crush it into a fine powder.

o Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount
enters the tube. Tap the sealed end of the tube on a hard surface to pack the solid down to a
height of about 3 mm.[6][8]

o Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point
apparatus (e.g., Mel-Temp).[6]

e Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 10-15 °C
below the expected melting point (e.g., heat quickly to 50 °C).

e Slow Heating & Observation: Reduce the heating rate to 1-2 °C per minute. Observe the
sample closely through the magnifying lens.

» Data Recording: Record the temperature at which the first drop of liquid appears (T_initial).
Continue heating slowly and record the temperature at which the last solid crystal melts
(T_final). The melting point is the range from T_initial to T_final.

» Validation: For trustworthy results, repeat the measurement with a fresh sample to ensure
consistency.[6]

Protocol 2: pKa Determination by UV-Vis
Spectrophotometric Titration

This method is highly effective for compounds with a chromophore near the ionization center,
as the UV-Vis absorbance spectrum will change as a function of pH.[9][10] It offers high
precision with small sample quantities.[9]

Causality of Experimental Choices: By preparing a series of buffers with known, stable pH
values, we can measure the absorbance of the compound in each solution.[11] The change in
absorbance reflects the ratio of the protonated to the deprotonated species. Plotting
absorbance against pH yields a sigmoidal curve whose inflection point corresponds to the pKa.
[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584490?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

